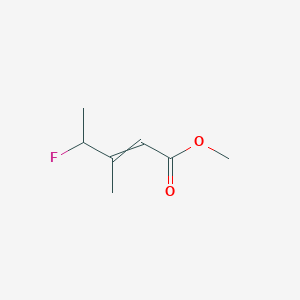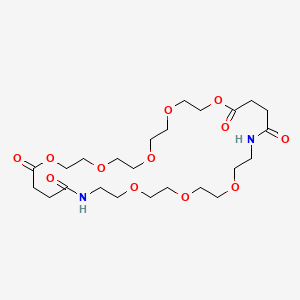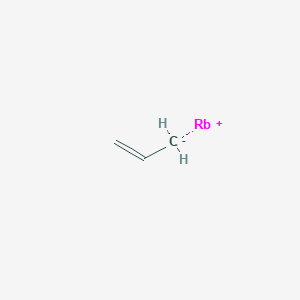
prop-1-ene;rubidium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-1-ene;rubidium(1+) is a compound that combines the organic molecule prop-1-ene (also known as propene) with the alkali metal rubidium in its +1 oxidation state. Prop-1-ene is an unsaturated hydrocarbon with the chemical formula CH₃CH=CH₂, characterized by a double bond between the first and second carbon atoms. Rubidium is a highly reactive metal, known for its vigorous reactions with water and air.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prop-1-ene;rubidium(1+) typically involves the reaction of prop-1-ene with rubidium metal. This reaction can be carried out under controlled conditions to prevent the highly reactive rubidium from causing unwanted side reactions. The reaction is usually performed in an inert atmosphere, such as argon or nitrogen, to avoid the formation of rubidium oxides or hydroxides.
Industrial Production Methods
Industrial production of prop-1-ene;rubidium(1+) is not common due to the highly reactive nature of rubidium. prop-1-ene itself is produced on a large scale through the steam cracking of hydrocarbons, such as propane and butane. Rubidium is typically obtained through the reduction of rubidium chloride with calcium or through the electrolysis of rubidium chloride.
化学反応の分析
Types of Reactions
Oxidation: Rubidium in prop-1-ene;rubidium(1+) can undergo oxidation to form rubidium oxide (Rb₂O) or rubidium superoxide (RbO₂) when exposed to oxygen.
Reduction: Prop-1-ene can be reduced to propane (CH₃CH₂CH₃) using hydrogen gas in the presence of a catalyst.
Substitution: Prop-1-ene can undergo halogenation reactions, such as bromination, to form 1-bromo-2-propene (CH₂BrCH=CH₂).
Common Reagents and Conditions
Oxidation: Oxygen or air, typically at elevated temperatures.
Reduction: Hydrogen gas with a metal catalyst, such as palladium or platinum.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂), often in the presence of light or a radical initiator.
Major Products
Oxidation: Rubidium oxide (Rb₂O), rubidium superoxide (RbO₂).
Reduction: Propane (CH₃CH₂CH₃).
Substitution: 1-bromo-2-propene (CH₂BrCH=CH₂).
科学的研究の応用
Prop-1-ene;rubidium(1+) has several applications in scientific research:
Chemistry: Used in studies of alkali metal-organic compound interactions and reactivity.
Biology: Investigated for its potential effects on biological systems, although its high reactivity limits its direct use.
Medicine: Limited applications due to the reactivity of rubidium, but prop-1-ene derivatives are studied for their potential therapeutic properties.
Industry: Prop-1-ene is a key intermediate in the production of polypropylene, a widely used plastic. Rubidium compounds are used in specialty glass and electronics.
作用機序
The mechanism of action of prop-1-ene;rubidium(1+) involves the interaction of the double bond in prop-1-ene with the highly reactive rubidium ion. Rubidium can donate electrons to the double bond, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
Prop-1-ene (Propene): An unsaturated hydrocarbon with similar reactivity in terms of addition reactions.
Rubidium Compounds: Rubidium chloride (RbCl), rubidium hydroxide (RbOH), and rubidium oxide (Rb₂O) are common rubidium compounds with different reactivities.
Uniqueness
Prop-1-ene;rubidium(1+) is unique due to the combination of an organic molecule with a highly reactive alkali metal
特性
CAS番号 |
76217-03-3 |
|---|---|
分子式 |
C3H5Rb |
分子量 |
126.54 g/mol |
IUPAC名 |
prop-1-ene;rubidium(1+) |
InChI |
InChI=1S/C3H5.Rb/c1-3-2;/h3H,1-2H2;/q-1;+1 |
InChIキー |
VXELLTUDHXZXTO-UHFFFAOYSA-N |
正規SMILES |
[CH2-]C=C.[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


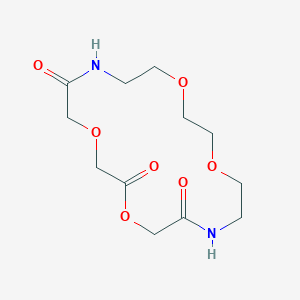

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
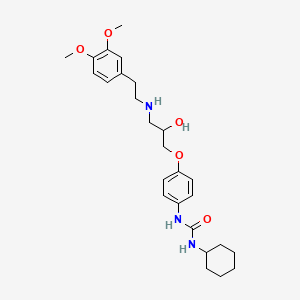
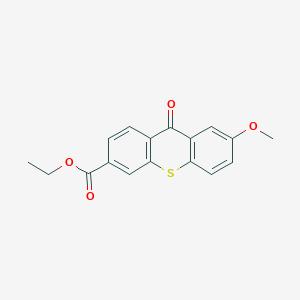
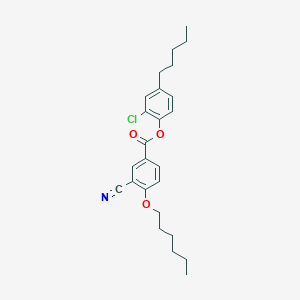
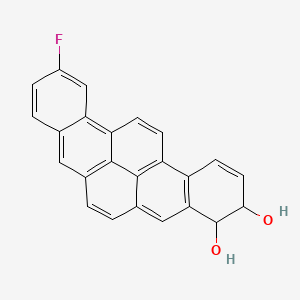
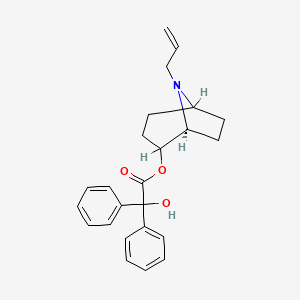
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)

![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
